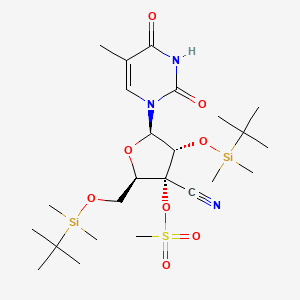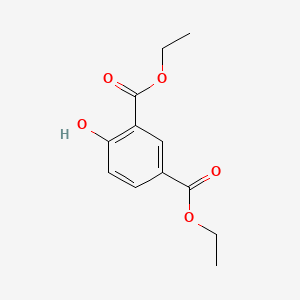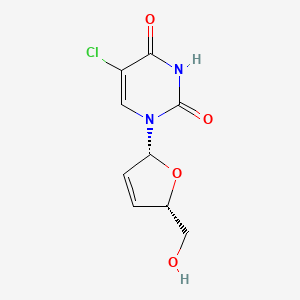
5-Chloro-2',3'-didehydro-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include a chlorine atom at the 5-position and a double bond between the 2’ and 3’ carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine typically involves multiple steps, starting from uridine. The process includes selective chlorination at the 5-position, followed by the introduction of a double bond between the 2’ and 3’ carbon atoms. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond between the 2’ and 3’ carbon atoms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-chloro-2’,3’-didehydro-2’,3’-dideoxyuridine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential antiviral properties, particularly against HIV, making it a candidate for drug development.
Industry: The compound is used in the development of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The presence of the chlorine atom and the double bond disrupts the normal function of the viral DNA, inhibiting its replication and reducing the viral load. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Didehydro-2’,3’-dideoxyuridine: Lacks the chlorine atom at the 5-position.
5-Fluoro-2’,3’-didehydro-2’,3’-dideoxyuridine: Contains a fluorine atom instead of chlorine.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position.
Uniqueness
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is unique due to the presence of the chlorine atom at the 5-position, which enhances its antiviral activity compared to its analogs. The double bond between the 2’ and 3’ carbon atoms also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
120815-05-6 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
Clé InChI |
JYNQRQBBMYJMLF-CAHLUQPWSA-N |
SMILES isomérique |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
SMILES canonique |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


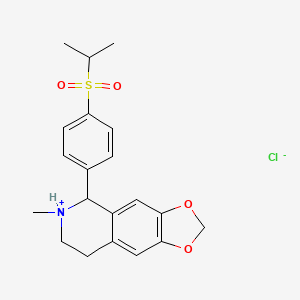
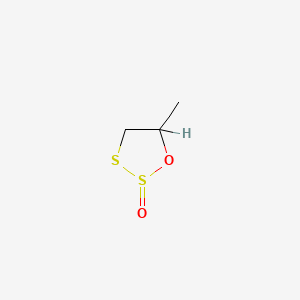
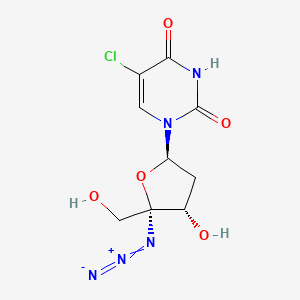
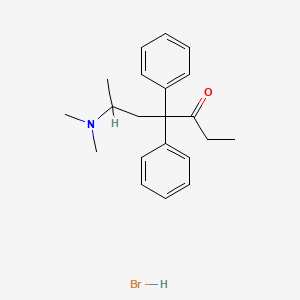
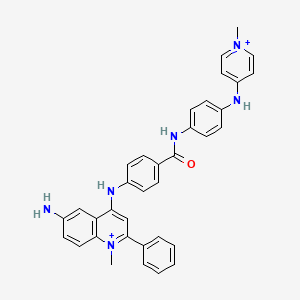
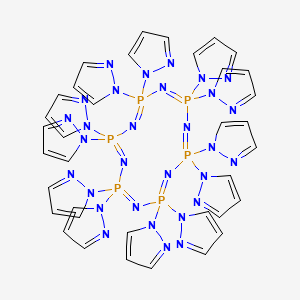
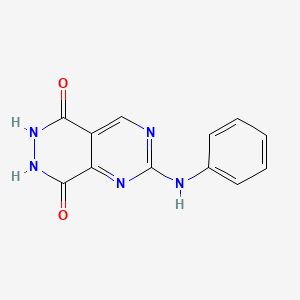
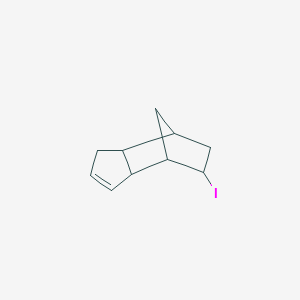
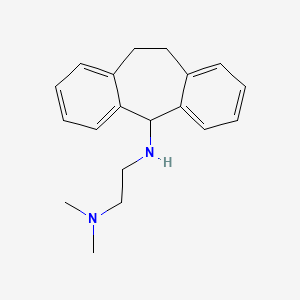


![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
